molecular formula C11H6Cl2O4 B2545343 methyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate CAS No. 947264-93-9

methyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2545343
CAS No.: 947264-93-9
M. Wt: 273.07
InChI Key: BVNPKJUVBXTFSI-UHFFFAOYSA-N
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Description

Methyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate is a chemical compound with the molecular formula C11H6Cl2O4 and a molecular weight of 273.07 g/mol . It belongs to the class of chromene derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 6,8-dichloro-2H-chromen-2-one with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group in the chromene ring can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Major Products Formed

    Substitution Reactions: Substituted chromene derivatives.

    Reduction Reactions: Chromene alcohols.

    Oxidation Reactions: Oxidized chromene derivatives.

Scientific Research Applications

Methyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Methyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate can be compared with other chromene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other chromene derivatives.

Properties

IUPAC Name

methyl 6,8-dichloro-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2O4/c1-16-10(14)7-3-5-2-6(12)4-8(13)9(5)17-11(7)15/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNPKJUVBXTFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC(=CC(=C2OC1=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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